molecular formula C9H8ClNO4 B8424455 Methyl 3-chloro-4-nitrophenylacetate

Methyl 3-chloro-4-nitrophenylacetate

Cat. No.: B8424455
M. Wt: 229.62 g/mol
InChI Key: BMEGPQWWGNIMRD-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-nitrophenylacetate is a methyl ester derivative of phenylacetic acid, featuring a chlorine atom at the 3-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. This compound belongs to the class of substituted phenylacetates, which are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their versatile reactivity and structural diversity. The electron-withdrawing nitro and chloro substituents significantly influence its physicochemical properties, such as solubility, stability, and reactivity, making it a critical intermediate in nitration and substitution reactions .

Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 2-(3-chloro-4-nitrophenyl)acetate

InChI

InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3

InChI Key

BMEGPQWWGNIMRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups
This compound C₉H₈ClNO₄ ~230.45 3-Cl, 4-NO₂ Methyl ester, nitro, chloro
4-Nitrophenyl chloroacetate C₈H₆ClNO₄ 215.59 4-NO₂ Chloroacetate ester, nitro
Methyl 3-chloro-4-(trifluoromethoxy)phenylacetate C₁₀H₈ClF₃O₃ ~268.52 3-Cl, 4-OCF₃ Methyl ester, trifluoromethoxy, chloro
Methyl 4-amino-3-chloro-5-(trifluoromethyl)phenylacetate C₁₀H₉ClF₃NO₂ 267.63 4-NH₂, 3-Cl, 5-CF₃ Methyl ester, amino, chloro, trifluoromethyl

Key Observations:

Substituent Effects: The nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity at the aromatic ring compared to amino-substituted analogs (e.g., methyl 4-amino-3-chloro-5-(trifluoromethyl)phenylacetate) .

Molecular Weight Trends :

  • The trifluoromethoxy and trifluoromethyl substituents increase molecular weight significantly (~268 g/mol) compared to nitro-substituted compounds (~230 g/mol) due to fluorine's atomic mass .

Functional Group Diversity :

  • Chloroacetate esters (e.g., 4-nitrophenyl chloroacetate) exhibit higher reactivity in nucleophilic acyl substitution due to the electron-deficient carbonyl carbon, unlike phenylacetate esters .

Physicochemical and Reactivity Comparison

  • Solubility: Nitro groups reduce aqueous solubility but enhance solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Thermal Stability : Nitro groups may lower thermal stability compared to trifluoromethoxy derivatives, which are more resistant to decomposition under heat .
  • Reactivity: this compound is prone to nitro reduction reactions, forming amino intermediates, whereas trifluoromethoxy analogs are more inert under reductive conditions . The chloro substituent in all compounds enables further functionalization via Suzuki coupling or nucleophilic aromatic substitution .

Notes on Data Interpretation

  • Substituent effects on reactivity and solubility were inferred from general organic chemistry principles and comparisons with structurally related compounds .

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